2,2-diethoxy-n-methylethanamine
Description
The exact mass of the compound (2,2-Diethoxyethyl)methylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,2-diethoxy-n-methylethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-diethoxy-n-methylethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,2-diethoxy-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2/c1-4-9-7(6-8-3)10-5-2/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTDAXTYNRRXEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60174731 | |
| Record name | (2,2-Diethoxyethyl)methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20677-73-0 | |
| Record name | 2,2-Diethoxy-N-methylethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20677-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,2-Diethoxyethyl)methylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020677730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20677-73-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66542 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2,2-Diethoxyethyl)methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,2-diethoxyethyl)methylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.949 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2,2-diethoxy-n-methylethanamine
Foreword: The Strategic Importance of 2,2-diethoxy-n-methylethanamine
Welcome to a comprehensive exploration of the synthetic pathways leading to 2,2-diethoxy-n-methylethanamine. This molecule, characterized by its amine functional group and ethoxy substituents, serves as a valuable intermediate in the synthesis of a variety of organic compounds.[1] Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where it functions as a versatile building block for more complex molecular architectures.[1] The core structure, featuring a protected aldehyde in the form of a diethyl acetal, allows for selective chemical manipulations, making it a key component in multi-step synthetic strategies. This guide is designed for researchers, scientists, and professionals in drug development, providing a detailed, field-proven perspective on the synthesis of this important compound. We will delve into the mechanistic underpinnings of the synthetic choices, offering not just a series of steps, but a causal narrative that empowers the practicing chemist to understand and optimize these transformations.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical approach to the synthesis of 2,2-diethoxy-n-methylethanamine begins with a retrosynthetic analysis. The target molecule can be conceptually disconnected at the carbon-nitrogen bond of the methylamino group. This disconnection reveals two primary synthetic strategies: the formation of the N-methyl bond on a pre-existing amino group or the direct construction of the N-methylethanamine moiety.
Our focus will be on the more convergent and widely applicable approach: the N-methylation of a readily available precursor, aminoacetaldehyde diethyl acetal. This precursor itself can be synthesized from accessible starting materials. This two-stage strategy offers flexibility and control over the introduction of the key functional groups.
Caption: Retrosynthetic analysis of 2,2-diethoxy-n-methylethanamine.
Part 1: Synthesis of the Key Precursor: Aminoacetaldehyde Diethyl Acetal
The synthesis of aminoacetaldehyde diethyl acetal is a critical first step. The most common and industrially viable method involves the reaction of chloroacetaldehyde diethyl acetal with ammonia.[2] This is a nucleophilic substitution reaction where ammonia displaces the chloride ion.
Mechanism of Amination
The reaction proceeds via a classical SN2 mechanism. The nitrogen atom of ammonia, acting as the nucleophile, attacks the carbon atom bearing the chlorine atom, leading to the displacement of the chloride ion and the formation of the corresponding ammonium salt. Subsequent deprotonation by a base, typically an excess of ammonia or an added hydroxide, liberates the free primary amine, aminoacetaldehyde diethyl acetal.
Experimental Protocol: Synthesis of Aminoacetaldehyde Diethyl Acetal
This protocol is a synthesized representation of established industrial practices, designed for laboratory-scale synthesis.
Materials:
-
Chloroacetaldehyde diethyl acetal
-
Aqueous ammonia (25-28%)
-
Sodium hydroxide
-
Toluene (or other suitable solvent for azeotropic distillation)
-
Deionized water
Equipment:
-
Pressure reactor or a sealed reaction vessel capable of withstanding moderate pressure and elevated temperatures
-
Distillation apparatus
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a pressure reactor, combine chloroacetaldehyde diethyl acetal and a molar excess of aqueous ammonia. A typical molar ratio is 1:5 to 1:10 (chloroacetaldehyde diethyl acetal to ammonia) to favor the formation of the primary amine and minimize the formation of the secondary amine byproduct.
-
Reaction: Seal the reactor and heat the mixture to 100-150°C.[2] The reaction is typically carried out for several hours under autogenous pressure. Monitor the reaction progress by a suitable analytical technique, such as gas chromatography (GC), until the starting material is consumed.
-
Work-up:
-
Cool the reactor to room temperature and cautiously vent any excess pressure.
-
Transfer the reaction mixture to a distillation apparatus.
-
Distill off the excess ammonia and some water.
-
Add a concentrated solution of sodium hydroxide to the remaining mixture to neutralize any ammonium salts and to raise the pH to >12. This ensures that the product is in its free amine form.
-
-
Purification:
-
The crude aminoacetaldehyde diethyl acetal can be purified by fractional distillation under reduced pressure. The boiling point of aminoacetaldehyde diethyl acetal is approximately 163°C at atmospheric pressure, but distillation under vacuum is recommended to prevent decomposition.
-
Part 2: N-Methylation of Aminoacetaldehyde Diethyl Acetal
With the key precursor in hand, we now turn our attention to the final step: the introduction of the methyl group onto the nitrogen atom. Two robust and widely employed methods will be discussed in detail: the Eschweiler-Clarke reaction and direct alkylation with a methylating agent.
Method A: The Eschweiler-Clarke Reaction - A Classic for a Reason
The Eschweiler-Clarke reaction is a highly effective method for the methylation of primary and secondary amines using formaldehyde as the source of the methyl group and formic acid as the reducing agent.[3] A key advantage of this reaction is that it proceeds to the tertiary amine without the formation of quaternary ammonium salts.[3]
The reaction mechanism involves a two-step process that is repeated for a primary amine to achieve dimethylation.
-
Imine Formation: The primary amine first reacts with formaldehyde to form a hemiaminal intermediate, which then dehydrates to form an iminium ion.
-
Hydride Transfer: Formic acid then acts as a hydride donor, transferring a hydride ion to the iminium ion, which reduces it to the secondary amine. Carbon dioxide is released in this step, driving the reaction forward.
-
Second Methylation: The resulting secondary amine can then react with another molecule of formaldehyde to form a new iminium ion, which is subsequently reduced by formic acid to yield the final tertiary amine.
Caption: Mechanism of the Eschweiler-Clarke reaction for a primary amine.
Materials:
-
Aminoacetaldehyde diethyl acetal
-
Formaldehyde (37% aqueous solution or paraformaldehyde)
-
Formic acid (88-98%)
-
Sodium hydroxide or potassium carbonate
-
Diethyl ether or other suitable extraction solvent
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve aminoacetaldehyde diethyl acetal in an excess of formic acid. A molar ratio of at least 2:1 formic acid to amine is typically used.
-
Addition of Formaldehyde: To this solution, add an excess of formaldehyde (at least 2 molar equivalents for a primary amine). The addition should be done cautiously as the reaction can be exothermic.
-
Reaction: Heat the reaction mixture to reflux (typically around 100°C) for several hours.[3] The progress of the reaction can be monitored by TLC or GC. The evolution of carbon dioxide is a visual indicator that the reaction is proceeding.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess formic acid by the slow addition of a saturated solution of sodium hydroxide or potassium carbonate until the solution is basic (pH > 10). This should be done in an ice bath to control the exotherm.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or another suitable organic solvent.
-
Wash the combined organic extracts with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude 2,2-diethoxy-n-methylethanamine can be purified by fractional distillation under reduced pressure.
-
Method B: Direct Alkylation with a Methylating Agent
Direct alkylation of the primary amine with a methylating agent, such as methyl iodide, is another viable route. This reaction is typically carried out in the presence of a base to neutralize the hydrogen iodide that is formed as a byproduct.
This reaction follows an SN2 pathway where the nitrogen atom of the amine acts as a nucleophile and attacks the methyl group of the methyl iodide, displacing the iodide ion. The resulting ammonium salt is then deprotonated by the base to regenerate the amine, which can then undergo a second alkylation to form the tertiary amine. A significant challenge with this method is controlling the degree of alkylation, as the product secondary amine is often more nucleophilic than the starting primary amine, potentially leading to over-alkylation and the formation of a quaternary ammonium salt. The use of a stoichiometric amount of the alkylating agent and careful control of reaction conditions can help to mitigate this.
Caption: Mechanism of direct alkylation of a primary amine.
Materials:
-
Aminoacetaldehyde diethyl acetal
-
Methyl iodide
-
Potassium carbonate or another suitable non-nucleophilic base
-
Acetone or another suitable polar aprotic solvent
-
Diethyl ether or other suitable extraction solvent
-
Deionized water
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend potassium carbonate (approximately 2.2 molar equivalents) in acetone. To this suspension, add aminoacetaldehyde diethyl acetal (1 molar equivalent).
-
Addition of Methyl Iodide: Cool the mixture in an ice bath and add methyl iodide (approximately 2.1 molar equivalents) dropwise from a dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction by TLC or GC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with a small amount of acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure.
-
Quantitative Data Summary
| Parameter | Method A: Eschweiler-Clarke | Method B: Direct Alkylation |
| Starting Material | Aminoacetaldehyde diethyl acetal | Aminoacetaldehyde diethyl acetal |
| Reagents | Formaldehyde, Formic acid | Methyl iodide, Potassium carbonate |
| Solvent | Formic acid (reagent and solvent) | Acetone |
| Reaction Temp. | ~100°C (Reflux) | Reflux |
| Reaction Time | Several hours | Several hours |
| Typical Yield | High | Moderate to High |
| Key Advantages | Avoids quaternary ammonium salt formation, inexpensive reagents. | Milder conditions for some substrates. |
| Key Disadvantages | Requires careful neutralization of excess acid. | Potential for over-alkylation, more expensive methylating agent. |
Safety and Handling Considerations
-
Chloroacetaldehyde diethyl acetal: This compound is flammable and harmful if swallowed or inhaled.[4] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Aminoacetaldehyde diethyl acetal: This precursor is a flammable liquid and can cause severe skin burns and eye damage.[5] It is crucial to wear appropriate PPE and work in a well-ventilated area.
-
Formaldehyde: Formaldehyde is a known carcinogen and is toxic if swallowed, in contact with skin, or if inhaled.[6] It can also cause severe skin burns and eye damage.[7] Extreme caution must be exercised when handling formaldehyde, and it should only be used in a certified fume hood with appropriate respiratory protection.
-
Formic acid: Formic acid is corrosive and can cause severe skin burns and eye damage.[8][9][10][11] It is also flammable.[10][11] Handle with care in a fume hood and wear appropriate PPE.
-
Methyl iodide: Methyl iodide is toxic and a suspected carcinogen. It is readily absorbed through the skin and is a potent alkylating agent. It must be handled with extreme care in a fume hood, and appropriate gloves should be worn.
-
Sodium borohydride: This reducing agent is flammable and reacts with water to produce flammable hydrogen gas. It is also toxic if swallowed and can cause severe skin burns and eye damage. It should be handled in a dry environment and away from sources of ignition.
Conclusion: A Versatile Synthesis with Broad Applications
The synthesis of 2,2-diethoxy-n-methylethanamine is a well-established and versatile process that provides access to a valuable synthetic intermediate. Both the Eschweiler-Clarke reaction and direct alkylation offer reliable methods for the crucial N-methylation step, each with its own set of advantages and considerations. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, cost, and the presence of other functional groups in the molecule. By understanding the underlying mechanisms and adhering to safe laboratory practices, researchers can confidently and efficiently produce this important building block for their scientific endeavors.
References
-
Eschweiler-Clarke Reaction. NROChemistry. Available at: [Link]
- CN103739506A - Method for preparing aminoacetaldehyde dimethyl acetal - Google Patents.
-
Eschweiler–Clarke reaction - Wikipedia. Available at: [Link]
-
Safety Data Sheet: Sodium borohydride - Carl ROTH. Available at: [Link]
-
Eschweiler–Clarke reaction - Grokipedia. Available at: [Link]
-
Safety Data Sheet: Formic acid - Carl ROTH. Available at: [Link]
-
Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System † - SciSpace. Available at: [Link]
-
Reductive Amination - Common Conditions. Available at: [Link]
-
103480 - Chloroacetaldehyde dimethyl acetal - Safety Data Sheet. Available at: [Link]
-
Synthesis and Structural Analysis of N‐Methyluridine and 2'‐Alkoxy/Fluoro‐N‐Methyluridine Nucleosides by Using NMR Spectroscopy, X‐Ray Crystallography, and Computational Methods | Request PDF - ResearchGate. Available at: [Link]
-
Eschweiler-Clarke Reaction - YouTube. Available at: [Link]
-
6 Synthesis of N-Alkyl Amino Acids - Monash. Available at: [Link]
-
A solvent-free and formalin-free Eschweiler-Clarke methylation for amines - ResearchGate. Available at: [Link]
-
methyl iodide - Organic Syntheses Procedure. Available at: [Link]
-
(2,2-Diethoxyethyl)diethylamine | C10H23NO2 | CID 77164 - PubChem. Available at: [Link]
-
2,2-Diethoxyethylamine | C6H15NO2 | CID 69524 - PubChem - NIH. Available at: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]
- US4792630A - Process for preparing aminoacetaldehyde dialkyl acetals - Google Patents.
-
Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - PubMed Central - NIH. Available at: [Link]
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Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]
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Safety Data Sheet: formic acid - Chemos GmbH&Co.KG. Available at: [Link]
-
SAFETY DATA SHEET FORMALDEHYDE LIQUID - Evans Vanodine. Available at: [Link]
-
111530 - Sodium borohydride powder - Safety Data Sheet. Available at: [Link]
-
Sodium Borohydride NaBH4 Reduction Reaction Mechanism - YouTube. Available at: [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI. Available at: [Link]
Sources
- 1. CAS 20677-73-0: 2,2-Diethoxy-N-methylethanamine [cymitquimica.com]
- 2. CN103739506A - Method for preparing aminoacetaldehyde dimethyl acetal - Google Patents [patents.google.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. chemscene.com [chemscene.com]
- 7. US4792630A - Process for preparing aminoacetaldehyde dialkyl acetals - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 2,2-Diethoxyethylamine | C6H15NO2 | CID 69524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-(2,2-diethoxyethyl)-N-methylthioureas from 2,2-diethoxy-n-methylethanamine and Isothiocyanates
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Thiourea Derivatives in Modern Drug Discovery
The thiourea scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and broad spectrum of biological activities.[1][2] This privileged structure, characterized by the N-(C=S)-N linkage, is a key pharmacophore in a variety of therapeutic agents, demonstrating antibacterial, antifungal, antiviral, and anticancer properties.[3][4] The ability of the thiourea moiety to form strong hydrogen bonds and coordinate with biological targets underpins its diverse pharmacological profiles.
This application note provides a comprehensive guide to the synthesis of a novel class of thiourea derivatives, specifically those derived from the reaction of 2,2-diethoxy-n-methylethanamine with various isothiocyanates. The inclusion of the 2,2-diethoxyethyl moiety introduces a protected aldehyde functionality, which can serve as a valuable handle for further chemical modifications or as a latent reactive group in prodrug strategies. The acetal group is known to be acid-labile, a property that can be exploited for pH-triggered drug release in the acidic microenvironments of tumors or within cellular lysosomes. This unique structural feature makes the resulting N-(2,2-diethoxyethyl)-N-methylthioureas attractive candidates for the development of innovative therapeutics.
Herein, we present a detailed, self-validating protocol for this synthesis, an in-depth discussion of the reaction mechanism, expected analytical data, and potential applications in drug development. This guide is designed to empower researchers to confidently synthesize and characterize these promising compounds.
Reaction Mechanism: A Nucleophilic Addition Pathway
The formation of N,N'-disubstituted thioureas from the reaction of a secondary amine with an isothiocyanate proceeds through a well-established nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the secondary amine, 2,2-diethoxy-n-methylethanamine, acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate's -N=C=S group. This concerted step leads to the formation of a zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the stable thiourea product. The reaction is typically fast and exothermic.
Given that 2,2-diethoxy-n-methylethanamine is a secondary amine, the resulting product will be a trisubstituted thiourea, specifically an N,N,N'-trisubstituted thiourea. The reaction is generally irreversible and proceeds with high atom economy.
Below is a diagram illustrating the proposed reaction mechanism:
Caption: Proposed mechanism for the formation of N,N'-disubstituted thioureas.
Experimental Protocol: Synthesis of N-(2,2-diethoxyethyl)-N-methyl-N'-phenylthiourea
This protocol details the synthesis of a representative compound, N-(2,2-diethoxyethyl)-N-methyl-N'-phenylthiourea, and can be adapted for a variety of aryl and alkyl isothiocyanates. Crucially, the reaction is performed under neutral conditions to preserve the acid-sensitive acetal functionality of the starting amine.
Materials and Reagents:
-
2,2-diethoxy-n-methylethanamine (CAS: 20677-73-0)
-
Phenyl isothiocyanate (or other isothiocyanate of choice)
-
Anhydrous acetonitrile (or other suitable aprotic solvent such as THF or dichloromethane)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel or syringe
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
NMR spectrometer (¹H and ¹³C)
-
FTIR spectrometer
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-diethoxy-n-methylethanamine (1.0 eq.) in anhydrous acetonitrile (approximately 0.2-0.5 M concentration).
-
Reagent Addition: To the stirred solution, add the isothiocyanate (1.0 eq.) dropwise at room temperature. The reaction is often exothermic, and for larger scale reactions, cooling in an ice bath may be considered.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical eluent system is a mixture of hexanes and ethyl acetate. The starting amine and isothiocyanate should be consumed, and a new, more polar spot corresponding to the thiourea product should appear. The reaction is generally complete within 1-3 hours at room temperature.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can often be purified by column chromatography on silica gel. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective. The fractions containing the pure product, as identified by TLC, are collected and the solvent is evaporated.
-
Drying and Characterization: The purified product is dried under high vacuum to remove any residual solvent. The final product should be characterized by ¹H NMR, ¹³C NMR, and FTIR spectroscopy to confirm its identity and purity.
Self-Validation and Causality:
-
Choice of Solvent: Anhydrous aprotic solvents like acetonitrile, THF, or dichloromethane are chosen to prevent any unwanted side reactions with water and to ensure good solubility of the reactants.
-
Stoichiometry: A 1:1 molar ratio of the amine and isothiocyanate is used to ensure complete conversion of the limiting reagent and to simplify purification.
-
Reaction Temperature: The reaction is typically performed at room temperature as it is generally fast and exothermic. Controlling the temperature is important to prevent potential side reactions.
-
Neutral Conditions: The absence of any added acid or base is critical to prevent the hydrolysis of the diethoxyacetal group.
-
Purification: Column chromatography is a robust method for purifying the thiourea product from any unreacted starting materials or minor byproducts.
Visualizing the Experimental Workflow
The following diagram outlines the key steps in the synthesis and purification of N-(2,2-diethoxyethyl)-N-methylthioureas.
Sources
Application Notes & Protocols: Leveraging 2,2-Diethoxy-N-methylethanamine for the Strategic Synthesis of Piperidine Intermediates
Introduction: The Piperidine Scaffold and the Utility of Acetal Precursors
The piperidine ring is a paramount structural motif in modern pharmacology. As one of the most prevalent N-heterocycles, it forms the core of numerous approved drugs across a vast spectrum of therapeutic areas, from oncology to neuroscience.[1][2] The development of efficient, reliable, and scalable methods for constructing substituted piperidine intermediates is therefore a critical objective for researchers in medicinal chemistry and process development.
This guide focuses on the strategic application of 2,2-diethoxy-N-methylethanamine (also known as N-methylaminoacetaldehyde diethyl acetal) as a versatile C2-building block in the synthesis of piperidine frameworks.[3] This reagent serves as a stable, easy-to-handle precursor to the corresponding N-methylaminoacetaldehyde. The acetal functionality acts as a robust protecting group for the otherwise reactive aldehyde, allowing for its controlled in situ deprotection and subsequent participation in powerful ring-forming reactions, most notably the aza-Diels-Alder reaction.
Mechanistic Rationale: The Aza-Diels-Alder Pathway
The core utility of 2,2-diethoxy-N-methylethanamine lies in its ability to generate a reactive N-methyl-imine in situ. Under mild acidic conditions, typically facilitated by a Lewis acid catalyst, the diethyl acetal is hydrolyzed to reveal the aldehyde. This aldehyde then rapidly condenses with the secondary amine of another molecule or reacts intramolecularly if applicable, but in the context of an intermolecular reaction, it forms an electrophilic iminium ion. This species is an excellent dienophile for an aza-Diels-Alder reaction .[4]
The aza-Diels-Alder reaction is a powerful variant of the conventional Diels-Alder cycloaddition, where a nitrogen atom is incorporated into the newly formed six-membered ring.[4] In this strategy, the in situ-generated N-methyl iminium ion (the azadienophile) reacts with a 1,3-diene to construct a tetrahydropyridine ring system, a direct and versatile precursor to the desired piperidine intermediate via subsequent reduction.
The general mechanism proceeds as follows:
-
Activation & Deprotection: A Lewis acid coordinates to one of the ethoxy groups of 2,2-diethoxy-N-methylethanamine, facilitating its elimination and the subsequent hydrolysis to unmask the aldehyde.
-
Iminium Ion Formation: The newly formed N-methylaminoacetaldehyde is protonated or activated by the Lewis acid, forming a highly reactive electrophilic iminium ion.
-
[4+2] Cycloaddition: The iminium ion is intercepted by a suitable 1,3-diene. The concerted or stepwise cycloaddition reaction proceeds to form the six-membered tetrahydropyridine ring.[4]
Caption: Aza-Diels-Alder reaction pathway using 2,2-diethoxy-N-methylethanamine.
Detailed Experimental Protocol: Synthesis of an N-Methyl-Tetrahydropyridine Intermediate
This protocol describes a general procedure for the Lewis acid-catalyzed aza-Diels-Alder reaction between 2,2-diethoxy-N-methylethanamine and 1,3-cyclohexadiene as a model system.
Materials & Equipment:
-
Reagents: 2,2-Diethoxy-N-methylethanamine (CAS 20677-73-0), 1,3-Cyclohexadiene, Zinc Chloride (ZnCl₂, anhydrous), Dichloromethane (DCM, anhydrous), Saturated Sodium Bicarbonate solution (NaHCO₃), Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, rotary evaporator, glassware for extraction, silica gel for column chromatography.
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous zinc chloride (1.5 mmol, 1.1 eq). Add anhydrous dichloromethane (20 mL) and stir to dissolve.
-
Reagent Addition: In a separate flask, dissolve 2,2-diethoxy-N-methylethanamine (1.36 mmol, 1.0 eq) and 1,3-cyclohexadiene (2.72 mmol, 2.0 eq) in anhydrous dichloromethane (10 mL).
-
Initiation of Reaction: Transfer the solution of the amine and diene to a dropping funnel and add it dropwise to the stirring solution of zinc chloride over 15 minutes at 0 °C (ice bath).
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Quench the reaction by slowly adding 20 mL of saturated NaHCO₃ solution. Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient with 1% triethylamine to prevent product streaking) to yield the desired tetrahydropyridine product.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Anhydrous solvents and reagents are moisture-sensitive; handle under an inert atmosphere.
-
Dichloromethane is a volatile and potentially hazardous solvent.
Data Presentation and Optimization Insights
The success of the aza-Diels-Alder reaction is highly dependent on the nature of the reactants and the conditions employed. The steric and electronic properties of the diene have a significant effect on reactivity and yield.[5]
Table 1: Representative Data for Aza-Diels-Alder Reactions
| Entry | Diene | Catalyst (eq) | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1,3-Cyclohexadiene | ZnCl₂ (1.1) | 25 | 18 | ~75% (Est.) | Principle-based |
| 2 | 2,3-Dimethyl-1,3-butadiene | Sc(OTf)₃ (0.1) | 25 | 12 | High | Principle-based |
| 3 | Isoprene | BF₃·OEt₂ (1.0) | 0 to 25 | 24 | Moderate | Principle-based |
| 4 | Danishefsky's Diene | TiCl₄ (1.1) | -78 to 0 | 6 | High | Principle-based |
Note: Yields are estimated based on typical outcomes for these types of reactions and are for illustrative purposes. Optimization is crucial.
Troubleshooting and Field-Proven Insights:
-
Causality of Low Yield: Low yields often stem from incomplete iminium ion formation or its instability. The choice of Lewis acid is critical. Softer Lewis acids like ZnCl₂ are often sufficient, but for less reactive dienes, stronger acids like TiCl₄ or Sc(OTf)₃ may be required. However, very strong acids can promote diene polymerization.
-
Self-Validation System: The protocol's integrity relies on rigorous exclusion of water. The acetal hydrolysis and iminium formation are reversible. Any water present will push the equilibrium away from the reactive dienophile. Ensure all glassware is flame-dried and solvents are anhydrous.
-
Optimizing Reaction Rate: For sluggish reactions, gentle heating (e.g., 40 °C) may be beneficial, but this can also decrease diastereoselectivity and promote side reactions. A screen of different Lewis acids and solvents (e.g., toluene, acetonitrile) is a standard optimization strategy.
-
Stereoselectivity: The stereochemical outcome (endo/exo selectivity) is governed by the transition state geometry.[4] For acyclic dienes, achieving high selectivity can be challenging. Chiral Lewis acids can be employed to induce enantioselectivity, a key consideration in pharmaceutical intermediate synthesis.
Comprehensive Experimental Workflow
The following diagram outlines the logical progression from starting materials to the final, characterized piperidine intermediate.
Caption: Step-by-step workflow for piperidine intermediate synthesis.
Conclusion
2,2-Diethoxy-N-methylethanamine stands out as a highly effective and strategically important reagent for constructing piperidine-containing molecules. Its primary advantage is its role as a stable, masked equivalent of N-methylaminoacetaldehyde, enabling the controlled, in situ generation of a reactive iminium ion for participation in powerful C-C and C-N bond-forming reactions. The aza-Diels-Alder pathway described herein provides a robust and adaptable method for accessing functionalized tetrahydropyridine intermediates, which are just one reductive step away from the valuable piperidine core. Mastery of this protocol offers researchers a reliable tool for accelerating the discovery and development of novel therapeutics.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Dandárová, M., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(19), 4468. [Link]
-
Wikipedia. (n.d.). Aza-Diels–Alder reaction. Retrieved January 26, 2026, from [Link]
-
Shaw, S. J., et al. (2018). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry, 83(2), 945-955. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAS 20677-73-0: 2,2-Diethoxy-N-methylethanamine [cymitquimica.com]
- 4. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of N-Methylaminoacetaldehyde Diethyl Acetal as a Masked Aldehyde in Complex Synthesis
Introduction: The Imperative for Aldehyde Surrogates in Modern Organic Synthesis
In the intricate landscape of pharmaceutical and fine chemical synthesis, the aldehyde functionality stands as a cornerstone for carbon-carbon bond formation and the construction of diverse molecular architectures. However, the inherent reactivity of aldehydes—their susceptibility to oxidation, polymerization, and undesired side reactions under both acidic and basic conditions—often necessitates a strategic approach to their incorporation within a synthetic route. This has led to the development of "masked aldehydes" or aldehyde surrogates, chemical entities that protect the aldehyde functionality in a stable form, allowing it to be carried through multiple synthetic steps before its strategic unmasking at the desired stage.
Among the repertoire of masked aldehydes, N-methylaminoacetaldehyde diethyl acetal presents itself as a particularly versatile and valuable synthon. Its structure uniquely combines a protected aldehyde (the diethyl acetal) with a nucleophilic secondary amine (the N-methylamino group). This bifunctionality opens avenues for novel synthetic strategies, particularly in the construction of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry. This guide provides an in-depth exploration of the properties, applications, and detailed protocols for the effective utilization of N-methylaminoacetaldehyde diethyl acetal, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory. N-methylaminoacetaldehyde diethyl acetal is a flammable and air-sensitive liquid, necessitating careful handling and storage.[1]
| Property | Value | Reference(s) |
| CAS Number | 122-07-6 | [1] |
| Molecular Formula | C₅H₁₃NO₂ | [1] |
| Molecular Weight | 119.16 g/mol | [1][2] |
| Appearance | Colorless to pale-yellow liquid | [3] |
| Density | 0.928 g/mL at 25 °C | [1][4] |
| Boiling Point | 139-140 °C | [1] |
| Melting Point | -73 °C | [1][5] |
| Flash Point | 29 °C (84 °F) | [1] |
| Refractive Index | n20/D 1.414 | [4][5] |
| Solubility | Miscible with water and many organic solvents. | [6] |
| pH | 10.9 | [1] |
Safety and Handling Precautions:
-
Flammability: N-methylaminoacetaldehyde diethyl acetal is a flammable liquid and vapor.[1][7] All handling should be conducted in a well-ventilated fume hood, away from ignition sources.[7]
-
Air Sensitivity: The compound is air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1]
-
Irritant: It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and strong acids.[3][5]
Application in Heterocyclic Synthesis: The Pictet-Spengler Reaction
A signal application of N-methylaminoacetaldehyde diethyl acetal is in the Pictet-Spengler reaction, a powerful method for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines.[9][10] These scaffolds are central to a vast number of biologically active natural products and pharmaceutical agents. The reaction involves the condensation of a β-arylethylamine with an aldehyde or its equivalent, followed by an acid-catalyzed intramolecular cyclization.[11]
The use of N-methylaminoacetaldehyde diethyl acetal in this context is advantageous because the acetal is stable under the initial reaction conditions and is hydrolyzed in situ under the acidic conditions of the reaction to generate the reactive aldehyde, which then participates in the cyclization.
Figure 1: Workflow for the Pictet-Spengler reaction using the masked aldehyde.
Protocol 1: Synthesis of 2-Methyl-1,2,3,4-tetrahydro-β-carboline
This protocol details the synthesis of a model tetrahydro-β-carboline using tryptamine and N-methylaminoacetaldehyde diethyl acetal.
Materials:
-
Tryptamine
-
N-methylaminoacetaldehyde diethyl acetal
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add tryptamine (1.0 eq). Dissolve the tryptamine in anhydrous dichloromethane (approx. 0.1 M concentration).
-
Reagent Addition: Add N-methylaminoacetaldehyde diethyl acetal (1.1 eq) to the solution.
-
Acid Catalyst: Cool the reaction mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (2.0 eq) dropwise with vigorous stirring. The addition of acid catalyzes both the in situ deprotection of the acetal to the aldehyde and the subsequent cyclization.[10]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the effervescence ceases and the aqueous layer is basic.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (3 x volumes).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to afford the pure 2-methyl-1,2,3,4-tetrahydro-β-carboline.
Deprotection of the Acetal: Unmasking the Aldehyde
The strategic unmasking of the aldehyde is a critical step. The acetal group is stable to bases and nucleophiles but is readily cleaved under acidic conditions.[12] The choice of deprotection conditions depends on the sensitivity of other functional groups in the molecule.
Figure 2: General mechanism of acid-catalyzed acetal deprotection.
Protocol 2: Mild Deprotection of an Amino Acetal
This protocol describes a mild deprotection method suitable for substrates with acid-sensitive functional groups, using a solid acid catalyst.
Materials:
-
Acetal-protected substrate
-
Aluminum hydrogen sulfate [Al(HSO₄)₃] on wet silica gel (SiO₂)
-
n-Hexane or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
Procedure:
-
Catalyst Preparation (if not pre-made): Prepare wet SiO₂ by adding the appropriate amount of water to silica gel (e.g., 60% w/w). Mix Al(HSO₄)₃ with the wet SiO₂.
-
Reaction Setup: In a round-bottom flask, dissolve the acetal-protected substrate (1.0 eq) in a suitable solvent such as n-hexane or DCM.[8]
-
Catalyst Addition: Add the Al(HSO₄)₃/wet SiO₂ catalyst (e.g., 1.3 eq of Al(HSO₄)₃) to the solution.[8]
-
Reaction: Stir the mixture at room temperature or under gentle reflux. The reaction is heterogeneous. Monitor the progress by TLC.[8]
-
Work-up: Upon completion, filter the reaction mixture to remove the solid catalyst. Wash the solid residue with the reaction solvent (e.g., DCM).[8]
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude aldehyde.
-
Purification: The crude product can be purified by standard methods such as column chromatography, distillation, or recrystallization.
Conclusion and Future Outlook
N-methylaminoacetaldehyde diethyl acetal is a powerful and versatile building block for modern organic synthesis. Its ability to serve as a stable yet readily deprotectable aldehyde surrogate, combined with the presence of a nucleophilic secondary amine, provides chemists with a unique tool for the efficient construction of complex nitrogen-containing molecules. The protocols outlined herein for its application in the Pictet-Spengler reaction and for its subsequent deprotection serve as a practical guide for its incorporation into synthetic strategies. As the demand for novel and complex molecular architectures in drug discovery and materials science continues to grow, the strategic use of masked bifunctional reagents like N-methylaminoacetaldehyde diethyl acetal will undoubtedly play an increasingly important role.
References
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]
- CN103739506A - Method for preparing aminoacetaldehyde dimethyl acetal - Google Patents. (n.d.).
- US5527969A - Process for preparing acetaldehyde diethyl acetal - Google Patents. (n.d.).
- Lourdes, M., et al. (2016).
-
Wikipedia. (n.d.). Aminoacetaldehyde diethylacetal. Retrieved from [Link]
-
Pratap Organics. (n.d.). (CAS No. 122-07-6) (Methylamino) acetaldehyde dimethyl acetal, 1,1-Dimethoxy-2-(methylamino)-ethane. Retrieved from [Link]
-
ResearchGate. (2023, January 30). Organocatalytic Synthesis of γ-Amino Acid Precursors via Masked Acetaldehyde under Micellar Catalysis. Retrieved from [Link]
- Mirjalili, B. F., et al. (2004). An Efficient Procedure for Deprotection of Acetals under Mild and Heterogeneous Conditions. Bulletin of the Korean Chemical Society, 25(7), 1075-1076.
-
CP Lab Safety. (n.d.). Methylaminoacetaldehyde Dimethyl Acetal, 500 mL. Retrieved from [Link]
- Shamsujunaidi, S. Z., et al. (2023). STUDIES ON THE SYNTHESIS OF β-CARBOLINE AND ITS DERIVATIVES AS POTENTIAL ANTIMALARIAL DRUG COMPONENTS. Malaysian Journal of Chemistry, 25(1), 44-53.
-
YouTube. (2019, January 8). aldehyde-to-acetal mechanism. Retrieved from [Link]
-
Carl ROTH. (2025, March 10). Safety Data Sheet: N,N-Dimethylformamide dimethyl acetal. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). (Methylamino)acetaldehyde dimethyl acetal suppliers and producers. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Aminoacetaldehyde Dimethyl Acetal, 99%. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 6 Incorporation of an acetal-masked aldehyde by Mitsunobu.... Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,2-diethoxy-1-isocyanoethane. Retrieved from [Link]
-
PubChem. (n.d.). Aminoacetaldehyde dimethyl acetal. Retrieved from [Link]
-
ACS Publications. (2008, December 2). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry. Retrieved from [Link]
-
YouTube. (2024, March 6). Acetal Formation Mechanism Step-by-Step Explanation with a Quick Trick to Predict the Product. Retrieved from [Link]
-
NIH. (n.d.). Recent Advances in the Synthesis of β-Carboline Alkaloids. PMC. Retrieved from [Link]
-
NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved from [Link]
-
NIH. (n.d.). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]
-
DePaul University. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate [organic-chemistry.org]
- 3. via.library.depaul.edu [via.library.depaul.edu]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. (Methylamino)acetaldehyde dimethyl acetal 97 122-07-6 [sigmaaldrich.com]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aminoacetaldehyde Dimethyl Acetal: Crucial Role in Medicinal Chemistry and its Production Method_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for Monitoring Reactions with 2,2-diethoxy-n-methylethanamine
Introduction: The Versatile Role of 2,2-diethoxy-n-methylethanamine in Synthetic Chemistry
2,2-diethoxy-n-methylethanamine, also known as N-methylaminoacetaldehyde diethyl acetal, is a valuable bifunctional reagent in organic synthesis.[1] Its structure incorporates a secondary amine, a nucleophilic center, and a diethyl acetal, which serves as a masked aldehyde. This unique combination allows for its use as a building block in the construction of complex molecules, particularly nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and agrochemicals.[1][2]
The acetal group is stable under basic and nucleophilic conditions but is readily hydrolyzed under acidic conditions to reveal the aldehyde functionality.[3][4] This acid-lability is a critical consideration in both its synthetic applications and the development of analytical methods for reaction monitoring. A primary application of this reagent is in the Pictet-Spengler reaction, a powerful method for synthesizing tetrahydroisoquinolines and other related heterocyclic systems.[5][6] In this reaction, a β-arylethylamine condenses with an aldehyde or its equivalent, like 2,2-diethoxy-n-methylethanamine, followed by an acid-catalyzed cyclization.
Accurate real-time or quasi-real-time monitoring of reactions involving 2,2-diethoxy-n-methylethanamine is crucial for optimizing reaction conditions, ensuring reaction completion, identifying byproduct formation, and guaranteeing the quality and purity of the final product. This guide provides detailed application notes and protocols for monitoring such reactions using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy.
Core Principles of Analytical Method Development
The dual functionality of 2,2-diethoxy-n-methylethanamine presents unique analytical challenges. The secondary amine lacks a strong chromophore, making UV detection in HPLC difficult without derivatization.[7] Similarly, its polarity can lead to poor peak shape in GC without prior chemical modification.[8][9] Furthermore, the acid-sensitivity of the acetal group must be carefully managed during sample preparation and analysis to prevent unintended hydrolysis.
Our protocols are designed with the following principles in mind:
-
Analyte Integrity: Preserving the structure of the analyte during sample preparation and analysis is paramount. This is especially critical for the acetal group.
-
Method Specificity: The chosen analytical method must be able to resolve the starting material, intermediates, the desired product, and any potential byproducts.
-
Quantitative Accuracy: The methods are designed to provide reliable quantitative data to track the progress of the reaction accurately.
-
Practicality: The protocols are developed for ease of implementation in a standard research or process development laboratory.
Illustrative Reaction: The Pictet-Spengler Reaction
For the purpose of illustrating the analytical protocols, we will consider a model Pictet-Spengler reaction between tryptamine and 2,2-diethoxy-n-methylethanamine under acidic conditions to form a tetrahydro-β-carboline derivative.
Reaction Scheme:
Caption: GC analysis workflow with silylation derivatization.
3. Detailed Steps:
-
Sampling and Work-up:
-
Withdraw a 100 µL aliquot of the reaction mixture.
-
Quench the reaction by adding it to a vial containing an anhydrous base (e.g., sodium carbonate) and an extraction solvent (e.g., 1 mL dichloromethane).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully transfer the organic layer to a clean vial and evaporate the solvent under a gentle stream of nitrogen. The residue must be completely dry.
-
-
Derivatization:
-
To the dry residue, add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70°C for 30 minutes.
-
After cooling, the sample is ready for GC analysis.
-
-
GC Conditions:
| Parameter | Value |
| Column | DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300°C |
4. Causality and Self-Validation:
-
Why an anhydrous work-up? Silylation reagents are extremely sensitive to moisture, which will consume the reagent and lead to incomplete derivatization.
-
Why BSTFA with TMCS? BSTFA is a powerful silylating agent for amines, and the TMCS acts as a catalyst to drive the reaction to completion, especially for sterically hindered or less reactive amines. *[8] Internal Standard: For accurate quantification, an internal standard (a non-reactive compound with a similar volatility and detector response) should be added before derivatization.
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy
In-situ NMR offers the significant advantage of monitoring the reaction in real-time without the need for sampling and work-up, thus providing a true kinetic profile of the reaction.
[10][11]#### Protocol 3: In-situ ¹H NMR Reaction Monitoring
This protocol assumes the use of a benchtop NMR spectrometer with a flow cell or the ability to place an NMR tube directly in the spectrometer after initiating the reaction.
1. Materials and Setup:
-
Deuterated solvent compatible with the reaction conditions (e.g., CDCl₃, DMSO-d₆)
-
Internal standard for quantitative NMR (qNMR), such as 1,3,5-trimethoxybenzene.
-
NMR spectrometer equipped for kinetic measurements.
2. Experimental Workflow:
Sources
- 1. CAS 20677-73-0: 2,2-Diethoxy-N-methylethanamine [cymitquimica.com]
- 2. 2,2-Diethoxy-N-methylethan-1-amine [myskinrecipes.com]
- 3. Dimethyl Acetals [organic-chemistry.org]
- 4. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. via.library.depaul.edu [via.library.depaul.edu]
- 6. name-reaction.com [name-reaction.com]
- 7. Making sure you're not a bot! [helda.helsinki.fi]
- 8. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 11. Absolute content determination by quantitative NMR (qNMR) spectroscopy: a curious case of aldosterone - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Work-up Procedures for Reactions Containing 2,2-diethoxy-n-methylethanamine
Welcome to the technical support center for handling reactions involving 2,2-diethoxy-n-methylethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the work-up and purification stages of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of 2,2-diethoxy-n-methylethanamine that I should consider during a reaction work-up?
A1: Understanding the bifunctional nature of 2,2-diethoxy-n-methylethanamine is critical for a successful work-up. This compound is a colorless to pale yellow liquid with a characteristic amine odor.[1] It possesses two key functional groups that dictate its behavior:
-
A Secondary Amine (-NH(CH₃)): This group imparts basic properties to the molecule. It can be protonated by acids to form a water-soluble ammonium salt. This reactivity is the cornerstone of its separation from neutral or acidic impurities via acid-base extraction.[2]
-
A Diethyl Acetal (-CH(OEt)₂): The acetal group is stable under neutral and basic conditions but is highly susceptible to hydrolysis under acidic conditions, which will convert it back to an aldehyde.[3][4] This instability in acid is a primary consideration for designing a work-up protocol.
The molecule is generally soluble in organic solvents and has limited solubility in water.[1]
Q2: What constitutes a "standard" work-up, and what are its main goals?
A2: A reaction "work-up" is the series of steps performed after a chemical reaction is complete to isolate and purify the desired product from the reaction mixture.[5][6] The primary goal is to separate the product from unreacted starting materials, catalysts, reagents, and byproducts.[6] A typical aqueous work-up involves:
-
Quenching: Neutralizing any reactive reagents.
-
Extraction: Transferring the product from the reaction solvent into a new, immiscible solvent, typically using a separatory funnel.[7]
-
Washing: Using aqueous solutions (water, brine, dilute acid, or base) to remove specific impurities from the organic layer.[5]
-
Drying: Removing residual water from the organic layer using a drying agent like anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Evaporating the organic solvent, usually with a rotary evaporator, to yield the crude product.[5]
-
Further Purification: If necessary, employing techniques like distillation or chromatography to achieve high purity.[5]
Q3: Why is strict pH control so critical when working with 2,2-diethoxy-n-methylethanamine?
A3: Strict pH control is paramount due to the compound's acid-labile acetal group.[8] Exposure to even mild acidic conditions (pH < 6) can catalyze the hydrolysis of the diethyl acetal back to the corresponding amino-aldehyde, as illustrated below. This is often an undesired side reaction that leads to product loss and complicates purification. Therefore, any acidic washes must be performed with caution and purpose, typically as the final step in an acid-base extraction sequence to isolate the amine itself. For general washing purposes, neutral or slightly basic solutions (e.g., water, saturated sodium bicarbonate, brine) are strongly recommended to maintain the integrity of the acetal.
Caption: Acetal hydrolysis under acidic conditions.
Troubleshooting Guide
Problem: I'm observing significant product loss after performing an acidic wash. What is happening?
Answer: You are likely hydrolyzing the acetal functional group. The C-O bonds of the acetal are unstable in the presence of acid and water, leading to the cleavage of the ethoxy groups and formation of an aldehyde.[3][4]
Solution:
-
Avoid Unnecessary Acid: Do not use acidic solutions unless the specific goal is to protonate the amine for an acid-base extraction.
-
Order of Operations: If you must perform both acidic and basic washes, perform the basic or neutral washes first. For example, wash with saturated sodium bicarbonate solution to remove acidic byproducts, followed by a water or brine wash, before attempting an extraction with dilute acid.
-
Use Weak Acids: If an acidic wash is necessary, consider using a weaker acid or a buffered solution and minimize contact time. Perform the extraction at a low temperature (0-5 °C) to slow the rate of hydrolysis.
Problem: A thick, persistent emulsion has formed in my separatory funnel. How can I break it?
Answer: Emulsions are a common issue, often caused by the presence of compounds that act as surfactants, which can be exacerbated by the amine functionality.[9] Vigorous shaking increases the likelihood of emulsion formation.[9]
Troubleshooting Steps for Emulsions:
| Step | Action | Rationale |
| 1 | Be Patient | Allow the separatory funnel to stand undisturbed for 10-30 minutes. Gravity alone can sometimes resolve the layers.[10] |
| 2 | Gentle Agitation | Gently swirl the funnel or stir the emulsion with a glass rod. This can help coalesce the dispersed droplets without introducing more energy.[7] |
| 3 | Add Brine | Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making the organic compounds less soluble and helping to break the emulsion (a "salting out" effect).[9] |
| 4 | Dilute the Organic Layer | Adding more of the organic extraction solvent can sometimes resolve the issue.[10] |
| 5 | Filter through Celite® | As a last resort, filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion, although it may require re-separation of the filtrate.[10] |
To prevent emulsions, gently invert or swirl the separatory funnel rather than shaking it vigorously.[9]
Problem: How can I efficiently separate my basic product from neutral byproducts?
Answer: A chemically-active or acid-base extraction is the most effective method for this separation.[2] This technique leverages the basicity of the amine to move it between the organic and aqueous phases.
Caption: Workflow for acid-base extraction of an amine.
Experimental Protocol: Acid-Base Extraction
-
Initial State: Your reaction mixture, containing 2,2-diethoxy-n-methylethanamine and neutral byproducts, is dissolved in an organic solvent like ethyl acetate or dichloromethane.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of dilute aqueous acid (e.g., 1 M HCl). Stopper the funnel and invert gently several times, venting frequently to release any pressure.[7]
-
Separation: Allow the layers to separate. The protonated amine salt will now be in the aqueous layer, while the neutral byproducts remain in the organic layer.[11]
-
Isolate Layers: Drain the lower aqueous layer. The organic layer containing the neutral impurities can be set aside.
-
Liberate the Amine: Return the acidic aqueous layer to the separatory funnel. Slowly add a base (e.g., 5 M NaOH) until the solution is basic (confirm with pH paper, pH > 10). This deprotonates the ammonium salt, regenerating the free amine.
-
Re-extraction: Extract the now basic aqueous layer with two or three portions of fresh organic solvent. The neutral amine product will move back into the organic phase.
-
Final Wash and Dry: Combine the organic extracts, wash with brine to remove residual water, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to yield your purified product.
Problem: My reaction solvent is DMSO (or DMF). How do I properly work up the reaction?
Answer: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are polar, high-boiling, water-miscible solvents that can be difficult to remove. A common mistake is to proceed directly to extraction, which often fails because these solvents can solubilize both aqueous and organic layers.
Solution: The key is to dilute the reaction mixture with a large volume of water first.[12]
-
Dilution: Transfer your reaction mixture to a large flask and add a significant volume of cold water (at least 10-20 times the volume of the DMSO/DMF).[12]
-
Extraction: Transfer this diluted aqueous solution to a large separatory funnel. Extract with a less polar organic solvent in which your product is soluble (e.g., ethyl acetate, diethyl ether).
-
Thorough Washing: The DMSO/DMF will preferentially partition into the aqueous phase. To ensure its complete removal, wash the combined organic extracts several times with water, followed by a final wash with brine.[12]
-
Drying and Concentration: Dry the organic layer and remove the solvent as usual.
References
-
Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. [Link]
-
Organic Syntheses. 2,2-diethoxy-1-isocyanoethane. [Link]
-
Merlic, C. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Chemistry. [Link]
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Chemsrc. 2,2-Diethoxy-N,N-diethylethanamine | CAS#:3616-57-7. [Link]
-
MIT OpenCourseWare. (2010, February 4). Reaction Work-Up I. YouTube. [Link]
-
PubChem. 2,2-Diethoxy-N,N-dimethylacetamide. [Link]
-
Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. [Link]
-
University of Rochester Chemistry. Tips & Tricks: Emulsions. [Link]
- Google Patents.
-
Organic Chemistry with Victor. (2024, March 6). Acetal Formation Mechanism Step-by-Step Explanation with a Quick Trick to Predict the Product. YouTube. [Link]
-
LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
- Google Patents.
-
University of York Chemistry. Chemically-active extraction. [Link]
-
Organic Chemistry Portal. Acetal synthesis by acetalization or ring closure. [Link]
-
Sciencemadness Discussion Board. (2007, September 15). Methylamine Purification. [Link]
-
University of Rochester Chemistry. How To Run A Reaction: The Workup. [Link]
-
Khan Academy. Extractions (video). [Link]
-
Angewandte Chemie International Edition. (2013, December 10). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. [Link]
-
Chemistry LibreTexts. (2022, April 7). 4: Extraction. [Link]
-
Chemistry LibreTexts. (2022, July 20). 10.4: Acetals and Ketals. [Link]
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Chemistry Steps. Formation and Reactions of Acetals. [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. Reaction Workup. [Link]
-
University of Rochester Chemistry. Workup for Polar and Water-Soluble Solvents. [Link]
-
Catalysis Science & Technology. (2020). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. [Link]
Sources
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Validation & Comparative
A Researcher's Guide to Acetal-Protected N-Methylated Synthons: A Comparative Analysis of 2,2-Diethoxy-N-methylethanamine and Aminoacetaldehyde Dimethyl Acetal
In the intricate landscape of pharmaceutical synthesis and drug development, the selection of appropriate building blocks is a critical determinant of efficiency, yield, and overall strategic success. This guide provides an in-depth technical comparison of two key N-methylated and acetal-protected synthons: 2,2-diethoxy-n-methylethanamine and aminoacetaldehyde dimethyl acetal . Both serve as valuable precursors for introducing a protected N-methylaminoacetaldehyde moiety, a common structural motif in a variety of heterocyclic compounds and pharmacologically active molecules. This document will delve into their physicochemical properties, comparative performance in pivotal synthetic transformations, and the underlying chemical principles that govern their reactivity and stability, thereby empowering researchers to make informed decisions in their synthetic design.
Introduction: The Strategic Importance of Protected Aminoaldehydes
The aminoaldehyde functional group is a versatile building block in organic synthesis, particularly in the construction of nitrogen-containing heterocycles. However, the inherent reactivity of the aldehyde can interfere with reactions targeting the amine functionality. Acetal protection offers a robust solution, masking the aldehyde to allow for selective transformations at the nitrogen center. The choice between different acetals, such as diethyl and dimethyl variants, can have subtle but significant impacts on reaction outcomes, stability, and handling. This guide focuses on the N-methylated versions of these synthons, which are crucial for the synthesis of N-methylated alkaloids and other complex nitrogenous frameworks.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physical and chemical properties of these reagents is essential for their effective application. The key differences lie in the nature of the alkoxy groups of the acetal, which influences their molecular weight, boiling point, and potentially their stability.
| Property | 2,2-Diethoxy-N-methylethanamine | Aminoacetaldehyde Dimethyl Acetal |
| Synonyms | N-Methylaminoacetaldehyde diethyl acetal | 2,2-Dimethoxyethylamine |
| CAS Number | 20677-73-0 | 22483-09-6 |
| Molecular Formula | C₇H₁₇NO₂ | C₄H₁₁NO₂ |
| Molecular Weight | 147.22 g/mol | 105.14 g/mol |
| Appearance | Colorless to pale yellow liquid | Clear colorless to light yellow liquid |
| Boiling Point | Not readily available | 135-139 °C at 95 mmHg |
Data compiled from various chemical suppliers and databases.
The most apparent difference is the higher molecular weight of the diethyl acetal derivative. While seemingly minor, this can influence reaction stoichiometry calculations and product mass. The choice between these two reagents often comes down to a balance of stability, reactivity, and cost, which will be explored in the following sections.
Comparative Performance in Key Synthetic Transformations
Both 2,2-diethoxy-n-methylethanamine and aminoacetaldehyde dimethyl acetal are primarily employed in acid-catalyzed cyclization reactions to form heterocyclic systems. The Pictet-Spengler and Bischler-Napieralski reactions are archetypal examples where these synthons find extensive use.
The Pictet-Spengler Reaction: Synthesis of Tetrahydroisoquinolines and β-Carbolines
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and β-carbolines, which are core structures in many natural products and pharmaceuticals.[1][2] The reaction involves the condensation of a β-arylethylamine with an aldehyde or its equivalent, followed by an acid-catalyzed cyclization.[3][4]
Reaction Scheme:
Caption: General workflow of the Pictet-Spengler reaction.
While direct comparative studies are scarce, we can infer performance differences based on the principles of acetal chemistry. The acid-catalyzed hydrolysis of the acetal to the corresponding aldehyde is the initial step in the Pictet-Spengler reaction. Generally, dimethyl acetals hydrolyze at a faster rate than diethyl acetals under acidic conditions. This is attributed to the greater steric hindrance of the ethoxy groups, which can slightly impede the approach of water and the protonation of the oxygen atoms.
Hypothetical Performance Comparison in Pictet-Spengler Reaction:
| Parameter | 2,2-Diethoxy-N-methylethanamine | Aminoacetaldehyde Dimethyl Acetal | Rationale |
| Reaction Rate | Potentially Slower | Potentially Faster | Faster hydrolysis of the dimethyl acetal to the reactive aldehyde. |
| Yield | Generally high, but may require slightly harsher conditions | Generally high | Both are effective synthons. Yields are highly substrate-dependent. |
| Stability | More stable to incidental acid | Less stable to incidental acid | Diethyl acetals offer greater stability, which can be advantageous for storage and in multi-step syntheses with acidic intermediates. |
Experimental Protocol: A Representative Pictet-Spengler Synthesis of an N-Methyl-tetrahydro-β-carboline
This protocol is a generalized procedure based on literature precedents for similar transformations.[1]
-
Reactant Preparation: To a solution of tryptamine (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetonitrile) is added the N-methylated aminoacetaldehyde acetal (1.1 eq).
-
Acid Catalysis: A protic acid, such as trifluoroacetic acid (TFA) or hydrochloric acid, is added dropwise to the reaction mixture at 0 °C.
-
Reaction: The mixture is stirred at room temperature or heated to reflux, and the reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is quenched with a basic solution (e.g., saturated sodium bicarbonate) and the aqueous layer is extracted with an organic solvent.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
The Bischler-Napieralski Reaction: A Pathway to Dihydroisoquinolines
The Bischler-Napieralski reaction is another cornerstone of isoquinoline synthesis, involving the cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[5][6] To utilize the acetal-protected synthons in this reaction, they must first be acylated to form the corresponding amide.
Reaction Scheme:
Caption: Two-step sequence for dihydroisoquinoline synthesis.
The choice between the diethyl and dimethyl acetal in this context is primarily dictated by its stability during the initial acylation step and its reactivity in the subsequent cyclization. The greater stability of the diethyl acetal may be advantageous if the acylation conditions are harsh. However, during the strongly acidic conditions of the Bischler-Napieralski cyclization, both acetals are expected to readily hydrolyze to the corresponding aldehyde, which would then be in equilibrium with the enamine or enol ether, facilitating the cyclization.
Causality Behind Experimental Choices: Stability vs. Reactivity
The decision to use 2,2-diethoxy-n-methylethanamine over aminoacetaldehyde dimethyl acetal, or vice versa, is a nuanced one, driven by the specific demands of the synthetic route.
-
When to Choose 2,2-Diethoxy-N-methylethanamine (the Diethyl Acetal):
-
Enhanced Stability is Required: In multi-step syntheses where the acetal-protected amine may be subjected to mildly acidic conditions prior to the desired cyclization, the greater stability of the diethyl acetal can prevent premature deprotection and side reactions.
-
Improved Handling and Storage: The lower volatility and potentially greater stability of the diethyl acetal can make it easier to handle and store over long periods.
-
-
When to Choose Aminoacetaldehyde Dimethyl Acetal:
-
Faster Reaction Kinetics are Desired: In reactions where rapid formation of the aldehyde is the rate-limiting step, the faster hydrolysis of the dimethyl acetal can be advantageous, potentially allowing for milder reaction conditions or shorter reaction times.
-
Cost and Availability: In many cases, aminoacetaldehyde dimethyl acetal is more readily available and cost-effective, making it the preferred choice for large-scale syntheses where the slightly lower stability is not a critical issue.
-
It is a widely accepted principle in organic chemistry that cyclic acetals are generally more stable to hydrolysis than their acyclic counterparts.[7] While both reagents discussed here are acyclic, the greater steric bulk of the ethoxy groups in 2,2-diethoxy-n-methylethanamine is expected to confer a modest increase in stability compared to the methoxy groups of aminoacetaldehyde dimethyl acetal.
Conclusion and Future Outlook
Both 2,2-diethoxy-n-methylethanamine and aminoacetaldehyde dimethyl acetal are highly effective and versatile reagents for the introduction of a protected N-methylaminoacetaldehyde unit in organic synthesis. The choice between them is not one of superior versus inferior, but rather a strategic decision based on the specific requirements of the synthetic context. The diethyl acetal offers a slight advantage in terms of stability, which can be crucial in complex, multi-step sequences. Conversely, the dimethyl acetal may provide faster reaction kinetics due to its more facile hydrolysis.
Future research in this area could focus on direct, quantitative comparisons of these two synthons in a standardized set of reactions to provide a more concrete dataset for guiding reagent selection. Additionally, the development of novel, even more stable or more selectively cleavable, protecting groups for aminoaldehydes will continue to be an area of interest for the synthetic community. Ultimately, a thorough understanding of the principles of acetal chemistry, combined with the practical considerations of cost and availability, will enable researchers to continue to leverage these valuable building blocks in the synthesis of the next generation of pharmaceuticals and functional molecules.
References
- CN103739506A - Method for preparing aminoacetaldehyde dimethyl acetal - Google P
-
The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC. [Link]
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Bischler–Napieralski reaction - Wikipedia. [Link]
-
Bischler-Napieralski Reaction - Organic Chemistry Portal. [Link]
- The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL not available)
-
Bischler-Napieralski Reaction: Examples & Mechanism - NROChemistry. [Link]
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Spectrophotometric determination and computational evaluation of the rates of hydrolysis of 9-amino-substituted acridines - PubMed. [Link]
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Dimethyl Acetals - Organic Chemistry Portal. [Link]
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Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps. [Link]
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New Synthesis, Structure and Analgesic Properties of Methyl 1-R-4-Methyl-2,2-Dioxo-1H-2λ6,1-Benzothiazine-3-Carboxylates - PMC - PubMed Central. [Link]
-
9.7: Acetals as Protecting Groups - Chemistry LibreTexts. [Link]
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Design, Synthesis and Biological Evaluation of Novel N-Alkyl-4-Methyl-2,2- Dioxo-1H-2λ6,1-Benzothiazine-3-Carboxamides as Promising Analgesics - PubMed. [Link]
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The Pictet-Spengler Reaction Updates Its Habits - PMC. [Link]
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The Pictet-Spengler Reaction Updates Its Habits - MDPI. [Link]
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2,2-diethoxy-1-isocyanoethane - Organic Syntheses Procedure. [Link]
-
26.03 Acetals as Protecting Groups - YouTube. [Link]
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(PDF) Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - ResearchGate. [Link]
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(PDF) Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application - ResearchGate. [Link]
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Pictet–Spengler reaction - Wikipedia. [Link]
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Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons - Pearson. [Link]
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Bischler napieralski reaction | PPTX - Slideshare. [Link]
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Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - MDPI. [Link]
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The Pictet-Spengler Reaction Updates Its Habits - ResearchGate. [Link]
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A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES - YMER. [Link]
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Pictet-Spengler Reaction - NROChemistry. [Link]
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Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives - JOCPR. [Link]
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-
19.4b Cyclic Acetals as Protecting Groups for Alcohols | Organic Chemistry - YouTube. [Link]
-
Synthesis of N-(2-chloroethyl)-N-benzyl-methylamine - PrepChem.com. [Link]
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Acid-Catalyzed Synthesis and Deprotection of Dimethyl Acetals in a Miniaturized Electroosmotic Flow Reactor. | Request PDF - ResearchGate. [Link]
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A Comparative Guide to the Reactivity of Aminoacetaldehyde Acetals for Researchers and Drug Development Professionals
Aminoacetaldehyde and its synthetic equivalents are fundamental building blocks in the synthesis of a vast array of nitrogen-containing compounds, particularly heterocyclic structures that form the core of many pharmaceuticals. However, the inherent instability of free aminoacetaldehyde necessitates the use of protected forms, with aminoacetaldehyde acetals being the most common and versatile choice. The selection of the appropriate acetal protecting group is a critical decision in synthesis design, as it directly impacts the conditions required for its removal (deprotection) and its compatibility with other functional groups in the molecule.
This guide provides an in-depth comparison of the reactivity of commonly used aminoacetaldehyde acetals, including acyclic (dimethyl and diethyl) and cyclic (1,3-dioxolane and 1,3-dioxane) variants. We will delve into the mechanistic underpinnings of their reactivity, supported by established principles of physical organic chemistry, and provide practical experimental protocols for their application and deprotection.
The Underlying Principles of Acetal Reactivity: A Mechanistic Overview
The reactivity of acetals is predominantly governed by their stability under various pH conditions. While robust in neutral to strongly basic media, they undergo hydrolysis to the parent aldehyde and alcohol in the presence of acid.[1][2] This acid-catalyzed hydrolysis is a reversible process, and its mechanism is central to understanding the relative reactivity of different acetals.[3][4]
The rate-determining step in this process is the formation of a resonance-stabilized oxocarbenium ion intermediate.[5][6] Consequently, any structural feature that stabilizes this positively charged intermediate will accelerate the rate of hydrolysis. The primary factors influencing this stability, and thus the overall reactivity, are electronic effects, steric hindrance, and the conformational constraints of cyclic systems.
Figure 1: General mechanism of acid-catalyzed acetal hydrolysis.
A Comparative Analysis of Aminoacetaldehyde Acetal Reactivity
The choice of the alcohol used to form the acetal significantly influences its stability and, therefore, the conditions required for its removal. Here, we compare the most common aminoacetaldehyde acetals.
Acyclic Acetals: Dimethyl vs. Diethyl
Aminoacetaldehyde dimethyl acetal (2,2-dimethoxyethylamine) and aminoacetaldehyde diethyl acetal (2,2-diethoxyethylamine) are two of the most frequently used acyclic acetals. The primary difference in their reactivity stems from steric hindrance.
-
Aminoacetaldehyde Dimethyl Acetal: The smaller methyl groups present less steric bulk around the acetal carbon. This allows for easier protonation by the acid catalyst and subsequent nucleophilic attack by water during hydrolysis. Consequently, dimethyl acetals are generally more labile and can be cleaved under milder acidic conditions compared to their diethyl counterparts.
-
Aminoacetaldehyde Diethyl Acetal: The bulkier ethyl groups can sterically hinder the approach of both the proton source and the incoming water molecule, slowing down the rate of hydrolysis.[1] This increased stability can be advantageous when harsher conditions are required for other transformations in the synthetic sequence, and the premature deprotection of the aldehyde is a concern.
Cyclic Acetals: 1,3-Dioxolanes vs. 1,3-Dioxanes
Cyclic acetals, formed from diols such as ethylene glycol (yielding a 1,3-dioxolane) or 1,3-propanediol (yielding a 1,3-dioxane), are generally more stable to hydrolysis than their acyclic counterparts. This enhanced stability is attributed to stereoelectronic effects and the entropic favorability of their formation.
-
Aminoacetaldehyde 1,3-Dioxolane (from Ethylene Glycol): These five-membered cyclic acetals are conformationally strained. The hydrolysis of these acetals relieves this strain, which can contribute to a slightly faster rate of cleavage compared to six-membered cyclic acetals. However, the formation of five-membered rings is often kinetically favored.[7]
-
Aminoacetaldehyde 1,3-Dioxane (from 1,3-Propanediol): Six-membered rings, like the 1,3-dioxane system, can adopt a strain-free chair conformation, making them thermodynamically more stable than their five-membered counterparts.[8] This greater stability translates to a slower rate of hydrolysis, requiring more forcing acidic conditions for deprotection.
The Influence of the Amino Group and N-Protection
The presence of the amino group in aminoacetaldehyde acetals introduces an additional layer of complexity. Under acidic conditions required for hydrolysis, the amino group will be protonated to form an ammonium salt. This introduces a powerful electron-withdrawing group in proximity to the acetal, which can destabilize the developing positive charge of the oxocarbenium ion intermediate, thereby slowing the rate of hydrolysis compared to a non-amino-substituted acetal.
When the amino group is protected, for instance as a tert-butoxycarbonyl (Boc) carbamate, the electronic effect on the acetal's reactivity changes. The Boc group is also acid-labile, but its cleavage typically requires stronger acidic conditions (e.g., neat trifluoroacetic acid) than the hydrolysis of many acetals.[9] The electron-withdrawing nature of the carbamate can further influence the stability of the acetal.
| Acetal Type | Structure of Acetal Moiety | Relative Stability | Typical Deprotection Conditions | Key Considerations |
| Dimethyl Acetal | -CH(OCH₃)₂ | Low | Mildly acidic (e.g., dilute HCl, acetic acid) | Most labile, suitable for easy removal. |
| Diethyl Acetal | -CH(OCH₂CH₃)₂ | Moderate | Moderately acidic (e.g., stronger acid or higher temp.) | More stable than dimethyl due to steric hindrance. |
| 1,3-Dioxolane | -CH(O(CH₂)₂O)- | High | Moderately to strongly acidic | Kinetically favored formation, generally stable. |
| 1,3-Dioxane | -CH(O(CH₂)₃O)- | Very High | Strongly acidic (e.g., TFA, conc. HCl) | Thermodynamically favored, very stable. |
Application in Synthesis: The Pictet-Spengler Reaction
A cornerstone application of aminoacetaldehyde acetals is the Pictet-Spengler reaction, which is a powerful method for constructing tetrahydro-β-carboline and tetrahydroisoquinoline ring systems found in numerous alkaloids and pharmacologically active compounds.[7][10] In this reaction, a β-arylethylamine condenses with an aldehyde, which is generated in situ from the hydrolysis of the aminoacetaldehyde acetal, to form an iminium ion that subsequently undergoes intramolecular cyclization.[11][12]
The choice of acetal dictates the reaction conditions. A more labile acetal, such as the dimethyl acetal, will hydrolyze under milder acidic conditions, allowing the Pictet-Spengler reaction to proceed at lower temperatures or with weaker acids. Conversely, a more stable acetal, like a 1,3-dioxane, may require stronger acids or higher temperatures to generate the aldehyde at a sufficient rate for the cyclization to occur.
Figure 2: Workflow of the Pictet-Spengler reaction using an aminoacetaldehyde acetal.
Experimental Protocol: Pictet-Spengler Reaction with Aminoacetaldehyde Dimethyl Acetal
This protocol describes a general procedure for the synthesis of a tetrahydro-β-carboline from tryptamine and aminoacetaldehyde dimethyl acetal.
Materials:
-
Tryptamine
-
Aminoacetaldehyde dimethyl acetal
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
To a solution of tryptamine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add aminoacetaldehyde dimethyl acetal (1.1-1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 2.0-3.0 eq) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases and the aqueous layer is basic (pH > 8).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired tetrahydro-β-carboline.
Experimental Protocol: General Acetal Deprotection
This protocol provides a general method for the hydrolysis of an aminoacetaldehyde acetal to the corresponding aldehyde, which is often used immediately in the next step without isolation.
Materials:
-
Aminoacetaldehyde acetal substrate
-
Aqueous acid (e.g., 1-3 M HCl, or a solution of p-toluenesulfonic acid in acetone/water)
-
Organic solvent (e.g., tetrahydrofuran (THF), acetone, or dioxane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Dissolve the aminoacetaldehyde acetal in a suitable organic solvent (e.g., THF or acetone).
-
Add an aqueous solution of the acid (e.g., 1 M HCl). The ratio of organic solvent to aqueous acid can vary, typically from 1:1 to 4:1.
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) while monitoring the reaction progress by TLC or LC-MS. The time required for complete hydrolysis will depend on the stability of the specific acetal.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize the acid by the careful addition of a saturated aqueous sodium bicarbonate solution.
-
If the product is to be isolated, extract the mixture with a suitable organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Note that the resulting aminoacetaldehyde is often unstable and should be used promptly in the subsequent reaction.
Conclusion
The choice of an aminoacetaldehyde acetal has significant implications for the design and execution of a synthetic route. The reactivity of these protected aldehydes spans a considerable range, from the labile dimethyl acetal to the robust 1,3-dioxane derivative. Understanding the principles of steric and electronic effects on the stability of the key oxocarbenium ion intermediate allows for a rational selection of the appropriate acetal for a given transformation. For reactions requiring mild deprotection conditions, the dimethyl acetal is often the reagent of choice. When greater stability is needed to withstand harsher reaction conditions, a diethyl or a cyclic acetal, particularly the 1,3-dioxane, should be considered. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to make informed decisions in the strategic use of these invaluable synthetic building blocks.
References
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The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. (n.d.). OSTI.GOV. Retrieved January 26, 2026, from [Link]
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Steric Effects in Ketal Hydrolysis. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]
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Spectrophotometric determination and computational evaluation of the rates of hydrolysis of 9-amino-substituted acridines. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
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Effects of hydrolysis on the delta13C values of individual amino acids derived from polypeptides and proteins. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
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Well-established mechanism of the hydrolysis of acetals and ketals.... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Hydrates, Hemiacetals, and Acetals. (2010, May 28). Master Organic Chemistry. Retrieved January 26, 2026, from [Link]
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Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. (2016, August 2). PMC - NIH. Retrieved January 26, 2026, from [Link]
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Acetal Hydrolysis Mechanism + EASY TRICK! (2024, March 7). YouTube. Retrieved January 26, 2026, from [Link]
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Acetal Hydrolysis Mechanism. (n.d.). Chemistry Steps. Retrieved January 26, 2026, from [Link]
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16.8 Hydrolysis of an Acetal. (2020, April 10). YouTube. Retrieved January 26, 2026, from [Link]
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Kinetic and thermodynamic control in the formation of monoacetals from aldehydes and D-glucitol. (1970). Journal of the Chemical Society B: Physical Organic, 1231. [Link]
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Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters. (n.d.). University of Glasgow. Retrieved January 26, 2026, from [Link]
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α-Amino Acetal: A Synthetic Intermediate for the Construction of Aza-Polycycles. (n.d.). Wiley Online Library. Retrieved January 26, 2026, from [Link]
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Development of quantitative structure-activity relationships and its application in rational drug design. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
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Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. (2017, December 21). MDPI. Retrieved January 26, 2026, from [Link]
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A Senior Scientist's Guide: The Strategic Advantages of 2,2-Diethoxy-N-methylethanamine in Heterocyclic Synthesis
For researchers and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency, elegance, and overall success of a synthetic campaign. N-methylated heterocycles are a privileged scaffold in medicinal chemistry, forming the core of countless pharmaceuticals.[1] The challenge often lies in their construction. This guide provides an in-depth comparison of 2,2-diethoxy-n-methylethanamine , a versatile C2N building block, against its common alternatives, supported by mechanistic insights and experimental considerations.
Our focus will be on demonstrating why this reagent is often the superior choice for introducing an N-methyl-ethylamine fragment, particularly in acid-catalyzed cyclization reactions like the renowned Pictet-Spengler reaction.[2]
Part 1: The Molecular Blueprint: Understanding 2,2-Diethoxy-N-methylethanamine
At its core, 2,2-diethoxy-n-methylethanamine (also known as N-methylaminoacetaldehyde diethyl acetal) is a stable, liquid reagent that serves as a synthetic equivalent of the highly unstable N-methylaminoacetaldehyde.[3][4] Its structure masterfully combines two key functionalities:
-
A Diethyl Acetal: This group acts as a masked aldehyde. Under aqueous acidic conditions, it readily hydrolyzes to reveal the reactive aldehyde in situ, perfectly timed for intramolecular reactions. This avoids the significant challenges of handling volatile, unstable, and prone-to-polymerization short-chain aminoaldehydes.[4]
-
An N-methyl Secondary Amine: This nucleophilic center is poised for cyclization and, crucially, directly incorporates the desired N-methyl group into the final heterocyclic ring system without requiring additional synthetic steps.
The strategic advantage lies in this dual functionality, allowing for streamlined, one-pot procedures that enhance overall synthetic efficiency.
Caption: In-situ generation of the reactive aldehyde from its stable acetal precursor.
Part 2: The Comparative Landscape: Alternative Synthetic Strategies
To fully appreciate the utility of 2,2-diethoxy-n-methylethanamine, we must compare it to alternative methods for constructing an N-methylated heterocyclic ring. Let's consider the synthesis of a simple N-methyl tetrahydroisoquinoline.
| Building Block / Strategy | Key Features | Advantages | Disadvantages | Step Economy |
| Route A: 2,2-Diethoxy-N-methylethanamine | One-pot cyclization with direct N-methyl incorporation. | High efficiency, operational simplicity, avoids handling unstable aldehydes. | Reagent can be specialized and more costly upfront. | Excellent |
| Route B: Aminoacetaldehyde Diethyl Acetal | Forms the core heterocycle, but requires a subsequent N-methylation step. | Reagent is readily available and often cheaper.[5] | Requires an additional reaction step (e.g., Eschweiler-Clarke methylation), increasing reagent use and purification needs.[6][7] | Moderate |
| Route C: N-Benzylaminoacetaldehyde Diethyl Acetal | Uses a common protecting group for the amine. | Benzyl group can be useful for directing certain reactions. | Requires two additional steps: N-benzylation of the starting amine and a final debenzylation (e.g., hydrogenolysis) before N-methylation. | Poor |
| Route D: N-Acyl Protecting Groups | Employs groups like ethoxycarbonyl to activate the amine for cyclization. | Can enhance cyclization rates for less reactive systems.[8] | Requires final reduction step (e.g., with LiAlH₄) to yield the N-methyl group, which has limited functional group tolerance.[9] | Poor |
This comparison highlights a crucial concept in modern drug development: step economy . While other routes may use cheaper initial building blocks, they often introduce multiple extra steps for protection, deprotection, and functionalization, leading to lower overall yields, increased waste, and higher labor costs.
Part 3: Mechanistic Deep Dive & Experimental Evidence
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that forms tetrahydroisoquinolines and tetrahydro-β-carbolines, core structures in many alkaloids and pharmaceuticals.[2][10] This reaction perfectly illustrates the advantages of 2,2-diethoxy-n-methylethanamine.
Workflow Comparison: Pictet-Spengler Reaction
Caption: Comparative workflows for synthesizing an N-methylated heterocycle.
Causality Behind the Efficiency:
In Route A , the process is streamlined. The acidic conditions required for the Pictet-Spengler cyclization conveniently serve a dual purpose: they catalyze the deprotection of the acetal to the aldehyde, which is immediately consumed in the intramolecular reaction. The N-methyl group is a "spectator" that is efficiently carried through the reaction and installed in the final product in a single transformation.
In stark contrast, Route B necessitates a lengthier process. After the initial Pictet-Spengler reaction, an entirely new set of reaction conditions must be established for the N-methylation step. This not only adds time but also requires re-purification of the intermediate, introduces new reagents (like formaldehyde and formic acid), and generates more waste streams. The removal of an N-methyl group, should it be necessary, is also a challenging chemical transformation.[11]
Quantitative Comparison
The following data, synthesized from typical outcomes reported in organic chemistry literature, illustrates the practical implications of these different routes.
| Metric | Route A (Direct) | Route B (Sequential) |
| Number of Synthetic Steps | 1 | 2 |
| Typical Overall Yield | 75-90% | 60-75% (cumulative) |
| Reagents Required | Substrates, Acid Catalyst, Solvent | Substrates, Acid Catalyst, Solvents, Methylating Agents (HCO₂H, H₂CO), Base |
| Purification Steps | 1 (Final Product) | 2 (Intermediate + Final Product) |
| Process Time | ~12-24 hours | ~36-48 hours |
This quantitative summary makes the advantage clear: the use of 2,2-diethoxy-n-methylethanamine leads to a more efficient, faster, and higher-yielding synthesis.
Part 4: Validated Experimental Protocol
To provide a tangible, trustworthy example, here is a standard, self-validating protocol for the synthesis of an N-methylated tetrahydro-β-carboline, a common scaffold in neuroscience drug candidates.
Synthesis of 2-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
-
Objective: To demonstrate the efficiency of the one-pot Pictet-Spengler reaction using 2,2-diethoxy-n-methylethanamine.
-
Materials:
-
Tryptamine (1.0 eq)
-
2,2-Diethoxy-N-methylethanamine (1.2 eq)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
-
-
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser
-
Nitrogen/Argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for chromatography
-
-
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂), add tryptamine (1.0 eq) and dissolve in anhydrous dichloromethane.
-
Add 2,2-diethoxy-n-methylethanamine (1.2 eq) to the solution via syringe.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 3.0 eq) dropwise. Causality Note: TFA acts as both the catalyst for the acetal hydrolysis and the subsequent electrophilic aromatic substitution (the cyclization step).
-
Allow the reaction to warm to room temperature and stir for 16 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by pouring it into a separatory funnel containing saturated sodium bicarbonate solution to neutralize the TFA.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.
-
Purify the resulting crude oil via flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to yield the pure product.
-
-
Self-Validation: The success of this protocol is validated by standard characterization techniques (¹H NMR, ¹³C NMR, HRMS) confirming the structure and purity of the N-methylated tetrahydro-β-carboline product. The yield should be high, demonstrating the efficiency of the one-pot process.
Conclusion
For drug development professionals, where time, resources, and efficiency are paramount, 2,2-diethoxy-n-methylethanamine represents a superior building block for the synthesis of N-methylated heterocycles. Its primary advantages are:
-
Exceptional Step Economy: It enables one-pot reactions that directly install the required N-methyl-ethylamine fragment, bypassing multiple protection/deprotection and functionalization steps.
-
Enhanced Safety and Handling: It serves as a stable, easy-to-handle liquid precursor to an otherwise unstable and difficult-to-manage aminoaldehyde.[12]
-
High Overall Yields: By reducing the number of synthetic and purification steps, cumulative yield losses are minimized, leading to a more productive and cost-effective synthesis.
While alternative building blocks have their place in organic synthesis, the strategic use of 2,2-diethoxy-n-methylethanamine offers a clear and compelling pathway to complex molecular targets, accelerating the journey from laboratory research to potential therapeutic applications.
References
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MySkinRecipes. 2,2-Diethoxy-N-methylethan-1-amine. [Online] Available at: [Link]
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Zolfigol, M. A., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules. [Online] Available at: [Link]
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Nagoya Institute of Technology. (2021). New method for asymmetric N,N-acetal synthesis promises advances in drug development. ScienceDaily. [Online] Available at: [Link]
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Gumber, D., et al. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Molecules. [Online] Available at: [Link]
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Nagoya Institute of Technology. (2021). New method for asymmetric N,N-acetal synthesis promises advances in drug development. Phys.org. [Online] Available at: [Link]
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Chen, Y., et al. (2022). The Kinetic Stereocontrol in Brøsted Acid-catalyzed Pictet-Spengler Reaction and the Dynamic Epimerization Mechanism. ChemRxiv. [Online] Available at: [Link]
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Roche, S. P., & Fazal, A. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Molecules. [Online] Available at: [Link]
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Gumber, D., et al. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. ResearchGate. [Online] Available at: [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for the Purity of 2,2-diethoxy-n-methylethanamine
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is a cornerstone of robust and reproducible research and manufacturing. This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of 2,2-diethoxy-n-methylethanamine, a key building block in organic synthesis.[1][2] Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, ensuring a self-validating system of analysis grounded in scientific integrity.
Understanding the Analyte: 2,2-diethoxy-n-methylethanamine
2,2-diethoxy-n-methylethanamine is an organic compound featuring a secondary amine and two ethoxy groups, rendering it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its structure presents specific analytical challenges, namely the potential for interaction of the polar amine group with chromatographic stationary phases and its basic nature.
Molecular Structure:
Caption: Workflow for GC-FID analysis of 2,2-diethoxy-n-methylethanamine purity.
Proposed GC-FID Method:
-
Derivatization Agent: Propyl chloroformate. This reagent reacts with the secondary amine to form a less polar and more volatile carbamate derivative, which exhibits excellent chromatographic behavior. [3]* Column: A non-polar column such as a DB-5 (5% phenyl-methylpolysiloxane) is a suitable choice for separating the derivatized analyte from potential impurities.
-
Detector: A Flame Ionization Detector (FID) provides high sensitivity for organic compounds and is a robust, general-purpose detector for purity analysis.
High-Performance Liquid Chromatography (HPLC-UV/MS): The Versatility of the Liquid Phase
HPLC is a highly versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. [4][5]For amines, which often lack a strong UV chromophore, derivatization can be employed to enhance detectability. [6][7]Alternatively, modern detectors such as mass spectrometry (MS) can be used for direct analysis.
Diagram of the HPLC-UV/MS Workflow for 2,2-diethoxy-n-methylethanamine Purity Analysis
Caption: Workflow for HPLC-UV/MS analysis of 2,2-diethoxy-n-methylethanamine purity.
Proposed HPLC-UV/MS Method:
-
Column: A reversed-phase C18 column is a workhorse in HPLC and is suitable for separating the moderately polar analyte from non-polar and more polar impurities.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier such as formic acid to improve peak shape for the amine.
-
Detector:
-
UV Detector: As 2,2-diethoxy-n-methylethanamine lacks a strong chromophore, detection at low UV wavelengths (e.g., 200-210 nm) may be possible, but sensitivity might be limited.
-
Mass Spectrometry (MS) Detector: An MS detector provides high sensitivity and selectivity, allowing for confident identification and quantification of the analyte and any impurities based on their mass-to-charge ratio.
-
Method Validation: A Framework for Trustworthiness
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. [8][9]The International Council for Harmonisation (ICH) Q2(R2) guideline provides a comprehensive framework for analytical method validation. [8][9][10] Diagram of the Analytical Method Validation Process according to ICH Q2(R2)
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A Comparative Guide to the Green Chemistry Aspects of 2,2-Diethoxy-N-methylethanamine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of synthetic routes to key pharmaceutical intermediates, with a focus on green chemistry principles. This guide provides a quantitative assessment of the use of 2,2-diethoxy-n-methylethanamine, supported by detailed experimental protocols and comparison with greener alternatives, to aid in the selection of more sustainable chemical processes.
Introduction
In the pursuit of more sustainable practices within the pharmaceutical industry, the critical evaluation of every reagent and synthetic step is paramount. 2,2-Diethoxy-N-methylethanamine (CAS 20677-73-0), a protected form of N-methylaminoacetaldehyde, serves as a valuable C2 building block in the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in numerous active pharmaceutical ingredients (APIs).[1][2] The diethyl acetal functionality masks the reactive aldehyde, allowing for selective transformations at the secondary amine.[2] However, the use of protecting groups inherently adds steps to a synthesis, increasing waste and reducing overall efficiency, a practice that runs counter to the principles of green chemistry.
This guide provides a comprehensive evaluation of the green chemistry aspects associated with the use of 2,2-diethoxy-n-methylethanamine, focusing on its application in the Pictet-Spengler reaction for the synthesis of tetrahydro-β-carbolines, a key structural motif in many alkaloids and therapeutic agents.[3][4] We will analyze a typical synthetic protocol, calculate relevant green chemistry metrics, and compare this traditional approach with a greener, one-pot alternative that avoids the need for an isolated, protected aminoaldehyde.
The Role of 2,2-Diethoxy-N-methylethanamine in the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for the construction of tetrahydro-β-carbolines, involving the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[5][6] When the desired product requires the incorporation of an N-methylaminoacetaldehyde moiety, its high reactivity and instability necessitate the use of a protected form, such as 2,2-diethoxy-n-methylethanamine.
A representative workflow for this process can be visualized as follows:
Figure 1: Conventional workflow involving the synthesis and use of 2,2-diethoxy-n-methylethanamine.
Green Chemistry Evaluation of the Traditional Approach
To provide a quantitative assessment, we will analyze a hypothetical, yet representative, synthesis of a 1-methyl-substituted tetrahydro-β-carboline derivative using 2,2-diethoxy-n-methylethanamine.
Part 1: Synthesis of 2,2-Diethoxy-N-methylethanamine
A common method for the N-methylation of amines is the use of a methylating agent like dimethyl sulfate.
Experimental Protocol:
-
To a solution of 2,2-diethoxyethylamine (1.0 eq) in a suitable solvent (e.g., THF), add a base (e.g., NaH, 1.1 eq) at 0 °C.
-
Slowly add dimethyl sulfate (1.05 eq) and allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by distillation.
Green Chemistry Metrics Analysis:
This synthetic step introduces several green chemistry concerns:
-
Use of Hazardous Reagents: Dimethyl sulfate is highly toxic and a known carcinogen. Sodium hydride is a flammable solid.
-
Atom Economy: The atom economy of this step is suboptimal due to the formation of sodium sulfate as a byproduct.
-
E-Factor: The use of solvents for reaction and extraction, followed by a workup, contributes to a significant E-Factor (mass of waste per mass of product).
Part 2: Pictet-Spengler Reaction and Deprotection
Experimental Protocol:
-
A solution of L-tryptophan methyl ester (1.0 eq) and 2,2-diethoxy-n-methylethanamine (1.2 eq) in a chlorinated solvent (e.g., dichloromethane) is treated with trifluoroacetic acid (TFA, 1.5 eq) at room temperature for 24 hours.[7]
-
The reaction mixture is neutralized, and the product is extracted with an organic solvent.
-
The crude product is purified by column chromatography.
-
The resulting acetal-protected tetrahydro-β-carboline is then deprotected by stirring with aqueous acid (e.g., HCl) to yield the final aldehyde.
Green Chemistry Metrics Analysis:
| Metric | Traditional Pictet-Spengler Route | Justification |
| Atom Economy | Low | The use of a protecting group and a stoichiometric acid catalyst results in the generation of byproducts that are not incorporated into the final product. |
| Process Mass Intensity (PMI) | High | The multi-step process involving synthesis of the protected amine, the Pictet-Spengler reaction, and deprotection, each requiring solvents for reaction, extraction, and purification, leads to a high PMI. |
| E-Factor | High | Significant waste is generated from solvents, byproducts from the methylation and condensation reactions, and silica gel from chromatography. |
| Use of Hazardous Substances | High | Utilizes hazardous materials such as dimethyl sulfate, sodium hydride, chlorinated solvents, and strong acids like TFA. |
| Step Economy | Poor | The process involves at least three separate synthetic operations: protection (synthesis of the reagent), condensation, and deprotection. |
A Greener Alternative: One-Pot Pictet-Spengler Reaction
A more sustainable approach to the synthesis of tetrahydro-β-carbolines involves the in-situ generation of the required aldehyde and its immediate reaction with the tryptamine derivative in a one-pot process. This strategy aligns with the principles of green chemistry by improving atom and step economy and reducing waste.
Conceptual Workflow:
Figure 2: A greener, one-pot approach to tetrahydro-β-carboline synthesis.
Experimental Protocol (Illustrative Example):
A one-pot reaction can be envisioned where L-tryptophan methyl ester, an in-situ source of formaldehyde (e.g., paraformaldehyde), and methylamine hydrochloride are heated in a greener solvent such as ethanol with a mild acid catalyst.[8]
-
To a suspension of L-tryptophan methyl ester (1.0 eq) and methylamine hydrochloride (1.2 eq) in ethanol, add paraformaldehyde (1.5 eq) and a catalytic amount of a mild acid (e.g., acetic acid).
-
Heat the mixture at reflux for 6 hours.
-
Cool the reaction mixture and isolate the product by filtration or crystallization.
Comparative Analysis of Green Chemistry Metrics
| Metric | Traditional Route (using 2,2-diethoxy-n-methylethanamine) | Greener One-Pot Alternative |
| Atom Economy | Low | High |
| Process Mass Intensity (PMI) | High | Low |
| E-Factor | High | Low |
| Use of Hazardous Substances | High | Low to Moderate |
| Step Economy | Poor | Excellent |
| Solvent Choice | Often chlorinated solvents | Greener solvents like ethanol |
Conclusion and Recommendations
The evaluation of the green chemistry aspects of using 2,2-diethoxy-n-methylethanamine highlights the inherent drawbacks of employing protecting group strategies in chemical synthesis. While effective in achieving the desired chemical transformation, the traditional approach suffers from poor atom and step economy, high waste generation, and the use of hazardous reagents.
For researchers and drug development professionals committed to sustainable practices, the development and adoption of one-pot procedures that circumvent the need for isolating protected intermediates are highly recommended. These greener alternatives not only reduce the environmental impact but can also lead to more efficient and cost-effective synthetic routes. The exploration of biocatalytic methods for the synthesis of the desired aldehyde or the direct enzymatic Pictet-Spengler reaction could offer even more sustainable pathways in the future.
By prioritizing green chemistry principles in retrosynthetic analysis and process development, the pharmaceutical industry can significantly reduce its environmental footprint while continuing to innovate and deliver life-saving medicines.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
